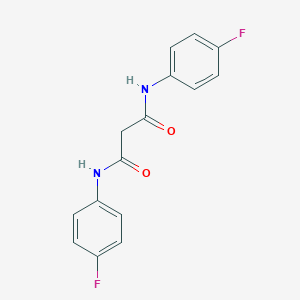

![molecular formula C7H5FN2 B157962 5-fluoro-1H-benzo[d]imidazole CAS No. 1977-72-6](/img/structure/B157962.png)

5-fluoro-1H-benzo[d]imidazole

概要

説明

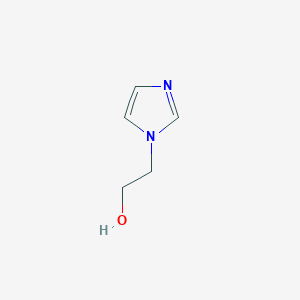

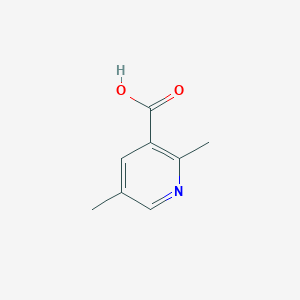

5-fluoro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H5FN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-benzo[d]imidazole consists of a benzene ring fused with an imidazole ring, with a fluorine atom attached to the 5-position of the imidazole ring . The molecular weight of this compound is 136.13 .Physical And Chemical Properties Analysis

5-fluoro-1H-benzo[d]imidazole is a solid compound . It is highly soluble in water and other polar solvents . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用

Synthesis of Functional Molecules

5-fluoro-1H-benzo[d]imidazole: is a key component in the synthesis of various functional molecules used in everyday applications . The regiocontrolled synthesis of substituted imidazoles, including this compound, allows for the creation of molecules with specific properties tailored to their intended use.

Therapeutic Potential

The derivatives of 5-fluoro-1H-benzo[d]imidazole exhibit a wide range of biological activities. They have been explored for their potential as antibacterial, antifungal, antiviral, and antitumor agents . This versatility makes them valuable in the development of new drugs.

Anti-Tumor Activity

Specifically, 5-fluoro-1H-benzo[d]imidazole derivatives have been studied for their anti-tumor properties. They act as Microtubule Targeting Agents (MTAs), which induce cell death through mitotic arrest, affecting rapidly dividing cancer cells .

Development of New Drugs

The imidazole ring is a fundamental structure in many natural products and pharmaceuticals5-fluoro-1H-benzo[d]imidazole serves as a synthon in the development of new drugs, leveraging its amphoteric nature and the ability to form stable tautomeric forms .

Chemical Research

In chemical research, 5-fluoro-1H-benzo[d]imidazole is used to study reaction mechanisms and the formation of bonds during the synthesis of imidazoles. This research can lead to the discovery of new synthetic methodologies .

Biological Evaluation

Researchers also conduct biological evaluations of novel 1H-benzo[d]imidazole derivatives to assess their therapeutic efficacy and safety profile. This includes studying their pharmacokinetics, metabolism, and potential side effects .

作用機序

Target of Action

5-Fluoro-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets and mode of action .

Result of Action

It is known that imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Safety and Hazards

According to the safety data sheet, 5-fluoro-1H-benzo[d]imidazole may cause harm if swallowed and may cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSUKNAKOLBIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284470 | |

| Record name | 5-Fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1977-72-6 | |

| Record name | 1977-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-fluoro-1H-benzo[d]imidazole interact with myeloperoxidase (MPO)?

A: The provided research paper focuses on identifying novel MPO inhibitors through virtual screening and in vitro testing. [] While it mentions (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole as a potent inhibitor with an IC50 of 50 nM, it doesn't delve into the specific molecular interactions between this compound and MPO. Further research is needed to elucidate the precise binding mechanism, such as identifying the binding site and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

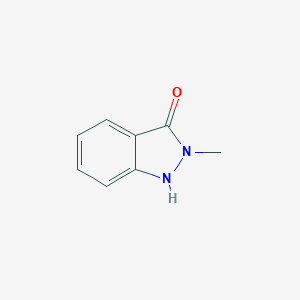

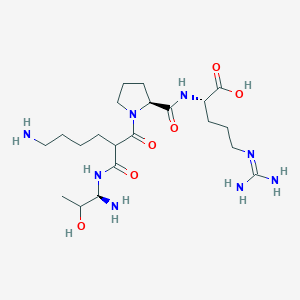

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)